molecular formula C10H7FN2O2 B1509957 1,5-Naphthyridine-1(2H)-acetaldehyde, 7-fluoro-2-oxo-

1,5-Naphthyridine-1(2H)-acetaldehyde, 7-fluoro-2-oxo-

Cat. No. B1509957
M. Wt: 206.17 g/mol
InChI Key: DNHTYGLBAHGLLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Naphthyridine-1(2H)-acetaldehyde, 7-fluoro-2-oxo- is a useful research compound. Its molecular formula is C10H7FN2O2 and its molecular weight is 206.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,5-Naphthyridine-1(2H)-acetaldehyde, 7-fluoro-2-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Naphthyridine-1(2H)-acetaldehyde, 7-fluoro-2-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,5-Naphthyridine-1(2H)-acetaldehyde, 7-fluoro-2-oxo-

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

2-(7-fluoro-2-oxo-1,5-naphthyridin-1-yl)acetaldehyde

InChI

InChI=1S/C10H7FN2O2/c11-7-5-9-8(12-6-7)1-2-10(15)13(9)3-4-14/h1-2,4-6H,3H2

InChI Key

DNHTYGLBAHGLLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C2=C1N=CC(=C2)F)CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Fluoro-1-(2-propen-1-yl)-1,5-naphthyridin-2(1H)-one (1.683 g, 8.25 mmol) was dissolved in 1,4-dioxane (100 ml) and water (50 ml) was added. The solution was cooled to 0° C. and sodium periodate (5.29 g, 24.75 mmol) was added, followed by osmium tetroxide (9 mL of 4% aqueous solution). The stirred mixture was allowed to warm to rt, then stirred at rt for 1 h. The mixture was then treated with a further 100 ml of water and sodium periodate (10.58 g, 49.5 mmol) and stirred at rt for 1 h. The mixture was evaporated to approximately 50 ml and the residue was extracted with 20% methanol in DCM (3×300 ml). The organic extracts were combined, dried over anhydrous magnesium sulphate, filtered and evaporated to give (7-fluoro-2-oxo-1,5-naphthyridin-1(2H)-yl)acetaldehyde (mainly as the methyl hemiacetal) as an off-white solid (1.531 g, 90%).
Quantity
1.683 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
5.29 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
10.58 g
Type
reactant
Reaction Step Four
Quantity
9 mL
Type
catalyst
Reaction Step Five
Name
Yield
90%

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